molecular formula C14H13ClN2O3S B2485930 ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 312914-25-3

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2485930
CAS No.: 312914-25-3
M. Wt: 324.78
InChI Key: LCJBIGZBNFDSGZ-UHFFFAOYSA-N
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Description

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications, including its use as an antiproliferative agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dry acetone under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

    Oxidation and Reduction: The thiazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Hydrolysis: Formation of 2-(3-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets within the cell. It has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including cell proliferation and apoptosis . By binding to these receptors, the compound can induce cell cycle arrest and promote programmed cell death, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

ETHYL 2-(3-CHLOROBENZAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific interaction with sigma-1 receptors and its potential as an anticancer agent.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-5-4-6-10(15)7-9/h4-7H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJBIGZBNFDSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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